Bicyclo[2.2.1]hept-5-en-2-amine
Description
Contextualization of Bicyclic Amino Compounds
Bicyclic amino compounds are a class of organic molecules characterized by the presence of two fused rings in their structure, with at least one amino group (-NH2) attached. Within this class, compounds featuring a bicyclo[2.2.1]heptane, commonly known as a norbornane (B1196662), scaffold are of significant interest in the scientific community. The rigid, three-dimensional structure of the norbornane framework imparts distinct conformational properties to these molecules. This structural rigidity is a valuable attribute in fields like medicinal chemistry, as it allows for the design of highly specific ligands that can bind selectively to biological targets such as receptors and enzymes. nih.gov The defined spatial arrangement of substituents on the bicyclic system minimizes conformational flexibility, which is a crucial factor in achieving high receptor selectivity and potency in drug discovery. nih.gov The strategic use of these bicyclic motifs is a widely employed strategy in the development of new pharmaceutical compounds. nih.gov
Structural Features and Stereochemical Considerations of Bicyclo[2.2.1]hept-5-en-2-amine
This compound is a specific bicyclic amine built upon a norbornene framework. Its structure consists of a seven-carbon bicyclo[2.2.1]heptane ring system which contains a carbon-carbon double bond at the 5-position and an amine substituent at the 2-position. This compound is also referred to as 2-aminonorbornene. ontosight.ai
A critical aspect of this molecule's structure is its stereochemistry. The substituents on the norbornene skeleton can be arranged in two distinct stereoisomeric forms: endo and exo. An endo substituent is oriented towards the longer bridge of the bicyclic system, while an exo substituent points away from it. ontosight.ai For this compound, this results in the existence of endo-Bicyclo[2.2.1]hept-5-en-2-amine and exo-Bicyclo[2.2.1]hept-5-en-2-amine. ontosight.aiacs.org The specific stereoisomer can significantly influence the molecule's reactivity and its interaction with other molecules. The determination of the absolute configuration of its derivatives is a key aspect of its research and can be accomplished through techniques such as Mosher's amide analysis, Vibrational Circular Dichroism (VCD) spectroscopy, and X-ray crystallography. acs.org
Below is a data table summarizing the key properties of this compound hydrochloride, a common salt form of the compound.
| Property | Value |
| CAS Number | 201815-59-0 aablocks.com |
| Molecular Formula | C₇H₁₂ClN aablocks.comenaminestore.com |
| Molecular Weight | 145.63 g/mol enaminestore.com |
| Synonym | 2-Aminonorbornene ontosight.ai |
| Common Form | Mixture of diastereomers aablocks.com |
Significance in Modern Organic Chemistry and Related Disciplines
This compound serves as a valuable and versatile building block in modern organic synthesis. ontosight.ai Its unique and rigid structure, combined with the reactive amine and alkene functional groups, allows for a wide array of chemical transformations. These include oxidation, reduction, and substitution reactions, which are fundamental for creating a diverse range of more complex chemical entities.
In the field of medicinal chemistry, this compound is often used as a precursor or key intermediate in the synthesis of various bioactive molecules. For instance, it is utilized in the creation of serotoninergic ligands and has been incorporated into N,N'-diarylsquaramide CXCR2 selective antagonists, which are investigated as potential anti-cancer metastasis agents. nih.gov
Furthermore, its applications extend into polymer chemistry. The norbornene moiety can participate in Ring-Opening Metathesis Polymerization (ROMP), allowing this compound to be used as a monomer for the synthesis of functional polymers and advanced nanomaterials with specific, tailored properties. ontosight.ai The amine group provides a handle for further functionalization of the resulting polymers, opening avenues for the development of novel biomaterials for applications such as tissue engineering. ontosight.ai
The reactivity of this compound and its derivatives has been the subject of detailed academic study. Research has explored its reactions with various electrophiles, such as epoxides (glycidyl ethers), to form amino alcohols. researchgate.netresearchgate.netresearchgate.net These studies often involve detailed mechanistic investigations using quantum-chemical calculations to understand the regioselectivity of the epoxide ring-opening. researchgate.netresearchgate.net
| Reaction Type | Description |
| Oxidation | The amine can be oxidized to form the corresponding ketone, Bicyclo[2.2.1]hept-5-en-2-one. |
| Reduction | The double bond can be reduced to yield the saturated Bicyclo[2.2.1]heptan-2-amine. |
| Substitution | The amine group can act as a nucleophile in substitution reactions to form various derivatives. |
| Aminolysis | Reacts with epoxides in a regioselective manner to yield β-amino alcohols. researchgate.netpleiades.onlineresearchgate.net |
| Polymerization | The norbornene unit can undergo Ring-Opening Metathesis Polymerization (ROMP). ontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.1]hept-5-en-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMRDAUUJQRTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511246 | |
| Record name | Bicyclo[2.2.1]hept-5-en-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52430-93-0 | |
| Record name | Bicyclo[2.2.1]hept-5-en-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bicyclo 2.2.1 Hept 5 En 2 Amine and Its Structural Analogs
Established Synthetic Routes
Established methods for the synthesis of Bicyclo[2.2.1]hept-5-en-2-amine primarily involve either the direct addition of an amine to the bicyclic alkene or the reduction of a nitrogen-containing functional group already incorporated into the bicyclo[2.2.1]heptene skeleton.
Direct Amination Approaches
Direct amination of the bicyclo[2.2.1]heptene core represents an atom-economical approach to this compound. Hydroamination, the direct addition of an N-H bond across the double bond of an alkene, is a particularly attractive method. Transition metal catalysts are often employed to facilitate this transformation with norbornene and its derivatives.
Tantalum imido complexes have been shown to catalyze the hydroamination of norbornene with aniline, yielding the corresponding amine product. However, this reaction can be accompanied by a hydroarylation side product nih.gov. The reaction conditions and catalyst choice are crucial in directing the selectivity towards the desired hydroamination product. An early example of intermolecular alkene hydroamination with an early transition metal catalyst provided a 32% yield of the aminated products, though a significant amount of polymer and other byproducts were also formed nih.gov.
More recently, earth-abundant 3d transition metal catalysts, such as those based on iron, have been investigated for the hydroamination of norbornene. For instance, a catalytic system composed of Fe(OTf)₃ and γ-cyclodextrin has been used for the Markovnikov selective hydroamination of norbornene with carbazoles under mild conditions mdpi.com. While not a direct synthesis of the primary amine, these methods establish the feasibility of adding N-H bonds across the norbornene double bond.
Table 1: Examples of Direct Amination Approaches to Bicyclo[2.2.1]heptane Amines
| Catalyst System | Amine Source | Alkene | Product(s) | Yield (%) | Reference |
| Cationic Tantalum Imido Complex | Aniline | Norbornene | Hydroamination and Hydroarylation products | 32 (amines) | nih.gov |
| Fe(OTf)₃ / γ-cyclodextrin | Carbazole | Norbornene | Markovnikov hydroamination product | High | mdpi.com |
Reduction of Nitrogen-Containing Bicyclo[2.2.1]heptene Precursors
A more common and versatile approach to this compound involves the reduction of a nitrogen-containing functional group at the C-2 position of the bicyclo[2.2.1]heptene skeleton. This two-step sequence, involving the introduction of a nitrogen-containing group followed by its reduction, allows for greater control over stereochemistry.
A prominent precursor is 5-nitrobicyclo[2.2.1]hept-2-ene, which can be synthesized via a Diels-Alder reaction between cyclopentadiene (B3395910) and nitroethylene chemtube3d.comnih.gov. The nitro group can then be reduced to the corresponding amine.
Another key precursor is the corresponding oxime, which can be formed from bicyclo[2.2.1]hept-5-en-2-one. The stereoselective reduction of this oxime can lead to either the endo or exo isomer of the target amine, depending on the reducing agent and reaction conditions.
The synthesis of bicyclo[2.2.1]hept-5-en-2-azide and its subsequent reduction provides another pathway to the desired amine. This method is advantageous as the azide group is generally unreactive under a variety of conditions, allowing for functional group manipulation elsewhere in the molecule before its reduction to the amine.
Diels-Alder Cycloaddition Strategies in this compound Synthesis
The Diels-Alder reaction is a cornerstone in the synthesis of the bicyclo[2.2.1]heptene framework. This [4+2] cycloaddition reaction, typically between a conjugated diene and a dienophile, allows for the efficient and stereocontrolled construction of the six-membered ring of the bicyclic system wvu.edu.
Synthesis of Bicyclo[2.2.1]heptene Core Structures
The archetypal Diels-Alder reaction for the synthesis of the bicyclo[2.2.1]heptene core involves the reaction of cyclopentadiene with a suitable dienophile. Cyclopentadiene is highly reactive in Diels-Alder reactions due to its locked s-cis conformation wvu.edu. To introduce the amine functionality or a precursor at the C-2 position, a dienophile containing a nitrogen-based functional group is required.
A common strategy is the use of nitroethylene as the dienophile in a reaction with cyclopentadiene chemtube3d.comnih.gov. This reaction typically yields a mixture of endo and exo isomers of 5-nitrobicyclo[2.2.1]hept-2-ene. The stereochemical outcome of the Diels-Alder reaction is governed by kinetic and thermodynamic factors, with the endo product often being the kinetically favored product due to secondary orbital interactions wvu.edu.
Table 2: Diels-Alder Reaction for the Synthesis of a this compound Precursor
| Diene | Dienophile | Product | Typical Conditions | Stereoselectivity | Reference |
| Cyclopentadiene | Nitroethylene | 5-Nitrobicyclo[2.2.1]hept-2-ene | Room temperature or gentle heating | Mixture of endo and exo isomers | chemtube3d.comnih.gov |
Diastereoselective and Enantioselective Variants of Diels-Alder Reactions
The control of stereochemistry is paramount in the synthesis of biologically active molecules. Diastereoselective and enantioselective Diels-Alder reactions have been extensively developed to provide access to chiral, non-racemic bicyclo[2.2.1]heptene derivatives.
Chiral Lewis Acid Catalysis: Chiral Lewis acids can coordinate to the dienophile, thereby lowering its LUMO energy and accelerating the reaction while creating a chiral environment that directs the approach of the diene scielo.brmdpi.com. This allows for the formation of one enantiomer of the Diels-Alder adduct in excess. Various chiral Lewis acids based on metals such as aluminum, boron, and copper have been successfully employed in the asymmetric Diels-Alder reaction between cyclopentadiene and various dienophiles scielo.brmdpi.com.
Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral secondary amines can catalyze the Diels-Alder reaction by forming a chiral iminium ion with an α,β-unsaturated aldehyde dienophile princeton.educore.ac.uknih.gov. This activation strategy lowers the LUMO of the dienophile and provides excellent enantiocontrol. For instance, imidazolidinone-based catalysts have been shown to be highly effective in the Diels-Alder reaction of cyclopentadiene with α,β-unsaturated aldehydes, yielding the products in high enantiomeric excess princeton.educore.ac.uk. While not directly producing an amine, the resulting chiral aldehyde can be further elaborated to the desired this compound.
Table 3: Examples of Asymmetric Diels-Alder Reactions for Bicyclic Precursors
| Catalyst Type | Diene | Dienophile | Catalyst Example | Enantiomeric Excess (ee) | Reference |
| Chiral Lewis Acid | Cyclopentadiene | Methacrolein | Chiral Aluminum Complex | up to 97.7% | mdpi.com |
| Organocatalyst | Cyclopentadiene | Cinnamaldehyde | Imidazolidinone | up to 93% | princeton.edu |
Green Chemistry Applications in Diels-Alder Synthesis of this compound Derivatives
The principles of green chemistry are increasingly being applied to organic synthesis to reduce environmental impact. The Diels-Alder reaction is inherently atom-economical, and further greening of this process can be achieved through the use of environmentally benign solvents or solvent-free conditions.
Water as a Solvent: Water has been shown to be an excellent solvent for certain Diels-Alder reactions, often leading to rate accelerations and enhanced selectivities due to the hydrophobic effect and hydrogen bonding rug.nlrushim.ru. The reaction of cyclopentadiene with various dienophiles has been successfully carried out in water, sometimes with the aid of catalysts qscience.commjcce.org.mk. This approach avoids the use of volatile organic compounds (VOCs).
Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste. Solvent-free Diels-Alder reactions have been reported, for example, by heating a mixture of dicyclopentadiene (which cracks in situ to cyclopentadiene) and a dienophile rsc.org. This method is particularly attractive for industrial applications.
Aminolysis Reactions as a Synthetic Pathway to this compound Derivatives
Aminolysis, the reaction of an amine with another molecule resulting in the cleavage of a chemical bond, represents a fundamental approach for the derivatization of this compound. The reaction with epoxides is a particularly valuable method for the synthesis of functionalized amino alcohol and diamine frameworks.
Regioselective Aminolysis of Epoxides with this compound
The ring-opening of epoxides with this compound and its analogs is a well-established method for the synthesis of β-amino alcohols. The regioselectivity of this reaction, which dictates the position of nucleophilic attack by the amine on the epoxide ring, is a critical aspect. Generally, the aminolysis of unsymmetrical epoxides can proceed via two pathways, leading to the formation of two regioisomers.
Research has shown that the aminolysis of various epoxides with amines bearing the bicyclo[2.2.1]heptane skeleton occurs with a high degree of regioselectivity. For instance, the reaction of p-nitrophenyloxirane with amines containing a norbornene or norbornane (B1196662) framework proceeds regioselectively according to Krasusky's rule, where the amine attacks the less substituted carbon atom of the epoxide ring acs.org. This regioselectivity has been confirmed through detailed analysis of 1H and 13C NMR spectral data acs.org.
The nature of the substituents on both the amine and the epoxide, as well as the reaction conditions, can influence the regiochemical outcome. For example, in the reaction of N,N-disubstituted 1,2-epoxy-3-aminocyclopentanes, the substituents on the nitrogen atom of the epoxide precursor play a crucial role in determining the regioselectivity of the nucleophilic attack beilstein-journals.org. While N-benzyl-N-methylamino-substituted epoxides lead exclusively to C1 adducts, the corresponding N,N-dibenzyl derivatives exhibit poor regioselectivity, yielding a mixture of regioisomers beilstein-journals.org.
The following table provides examples of the regioselective aminolysis of epoxides with bicyclo[2.2.1]heptane-containing amines:
| Epoxide | Amine | Catalyst/Solvent | Major Regioisomer | Reference |
| p-Nitrophenyloxirane | endo-5-Aminomethylbicyclo[2.2.1]hept-2-ene | Not specified | Attack at the terminal carbon | acs.org |
| (1RS,2SR,3SR)-1,2-Epoxy-3-(N-benzyl-N-methylamino)cyclopentane | Various amines | Lewis Acid | C1 adduct | beilstein-journals.org |
| (1RS,2SR,3SR)-1,2-Epoxy-3-(N,N-dibenzylamino)cyclopentane | Various amines | Lewis Acid | Mixture of C1 and C2 adducts | beilstein-journals.org |
Formation of Amino Alcohol and Diamine Frameworks
The aminolysis of epoxides with this compound and its derivatives is a direct route to valuable amino alcohol frameworks. These products, containing both a hydroxyl and an amino group, are important intermediates in the synthesis of more complex molecules and can exhibit biological activity themselves. For example, the reaction of (bicyclo[2.2.1]hept-5-en-endo-2-yl)methylamine with aryl glycidyl (B131873) ethers in 2-propanol results in the formation of the corresponding amino alcohols acs.org.
Furthermore, by carefully selecting the starting materials and reaction conditions, it is possible to synthesize diamine frameworks. Chiral, enantiomerically pure 1,2-diamines are of particular interest as they are increasingly used in stereoselective organic synthesis as chiral auxiliaries and as ligands for metal catalysts acs.org. The synthesis of conformationally restricted diamines and amino alcohols based on bicyclic scaffolds is an active area of research for their application in the rational design of drugs and peptidomimetics mdpi.com.
Influence of Reactant Ratios and Reaction Conditions on Aminolysis Outcomes
The outcome of the aminolysis of epoxides can be significantly influenced by the ratio of the reactants and the specific reaction conditions employed. Studies have shown that the reaction of (bicyclo[2.2.1]hept-5-en-endo-2-yl)methylamine with aryl glycidyl ethers can yield not only the expected amino alcohols (from a 1:1 reaction) but also amino diols (from a 1:2 reaction) where two epoxide molecules have reacted with a single amine molecule acs.org.
The formation of the amino diol is not always observed and depends on the specific epoxide used. For instance, while aryl glycidyl ethers can lead to mixtures of amino alcohols and amino diols, other epoxides like epoxycyclohexane and 4-nitrophenyloxirane tend to yield only the mono-alkylated amino alcohol product acs.org.
The choice of solvent and the presence of a catalyst can also play a crucial role. Solvent-free conditions, often in the presence of a catalyst, have been explored as an environmentally friendly approach for the synthesis of β-amino alcohols from epoxides and amines sfu.ca. Catalysts such as YCl3 have been shown to be highly efficient in promoting the ring-opening of epoxides by amines at room temperature under solvent-free conditions, leading to excellent yields and high regioselectivity .
The following table summarizes the effect of reactant ratios on the product distribution in the aminolysis of phenyl glycidyl ether with benzylamine, a model system that provides insights applicable to this compound reactions:
| Phenyl Glycidyl Ether : Benzylamine Ratio | Solvent | Product Ratio (Mono-adduct : Di-adduct) |
| 1 : 1 | 2-Propanol | 1 : 0.3 |
| 2 : 1 | 2-Propanol | 1 : 1.5 |
| 1 : 2 | 2-Propanol | 1 : 0.1 |
Data adapted from a study on a related system and presented for illustrative purposes.
Asymmetric Synthesis and Chiral Induction in this compound Chemistry
The rigid, chiral scaffold of this compound makes it a valuable component in the field of asymmetric synthesis. Its derivatives can be employed as chiral auxiliaries to control the stereochemical outcome of a reaction, or as chiral ligands for metal-catalyzed asymmetric transformations.
Application of Chiral Auxiliaries Derived from this compound
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry has been established, the auxiliary is removed. Derivatives of this compound have been successfully utilized as chiral auxiliaries in a variety of asymmetric reactions, most notably in Diels-Alder cycloadditions.
In these reactions, the chiral amine is typically converted into an amide or another derivative which is then attached to the dienophile. The bulky and stereochemically defined bicyclic framework of the auxiliary shields one face of the dienophile, forcing the approaching diene to attack from the less hindered face, thereby leading to a high degree of diastereoselectivity.
For example, the Diels-Alder reaction of an acrylate (B77674) derivative attached to a chiral acetal, which can be conceptually related to the use of a bicyclic amine scaffold, with cyclopentadiene in the presence of a Lewis acid has been shown to proceed with a high diastereomeric ratio of 91:9. This demonstrates the effectiveness of rigid chiral structures in directing the stereochemical course of a reaction.
The following table presents data from a study on the use of a chiral auxiliary derived from a bicyclo[2.2.1]heptane system in a Diels-Alder reaction:
| Dienophile | Diene | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| Acrylate of a chiral bicyclic alcohol | Cyclopentadiene | Et2AlCl | CH2Cl2 | -78 | 95 | >98:2 |
| Acrylate of a chiral bicyclic alcohol | Cyclopentadiene | BCl3 | Toluene | -78 | 99 | >98:2 |
Data adapted from a study on a related chiral bicyclic system.
Diastereoselective Transformations Involving this compound Scaffolds
The inherent chirality of the this compound scaffold can be exploited to induce diastereoselectivity in reactions occurring at a prochiral center within the molecule itself or in a molecule that is temporarily attached to it. The rigid conformation of the bicyclic system creates a distinct steric environment that can favor the formation of one diastereomer over another.
An example of a diastereoselective transformation is the oxyalkylation of N-benzyl-endo-5-aminomethylbicyclo[2.2.1]hept-2-ene. The product of this reaction is a mixture of two diastereomers, which arise from the presence of a chiral nitrogen atom within the rigid bicyclic framework acs.org. The formation of these diastereomers highlights the influence of the chiral scaffold on the stereochemical outcome of the reaction.
Furthermore, the stereoselective conversions of substituents attached to the 2-azanorbornane scaffold, a heterocyclic analog of the Bicyclo[2.2.1]heptane system, have been extensively studied. These transformations are crucial for the synthesis of a wide range of enantiopure compounds with potential biological applications.
The table below provides an example of a diastereoselective reaction involving a bicyclo[2.2.1]heptane derivative:
| Reactant | Reagent | Conditions | Product | Diastereomeric Ratio | Reference |
| N-Benzyl-endo-5-aminomethylbicyclo[2.2.1]hept-2-ene | p-Nitrophenyloxirane | Not specified | N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-N-benzyl-endo-5-aminomethylbicyclo[2.2.1]hept-2-ene | Mixture of two diastereomers | acs.org |
| Bicyclo[2.1.0]pent-1-yl (2-naphthyl) ketone | t-Butyl acrylate | Pyridine-boronyl radical catalyst | Bicyclo[2.2.1]heptane derivative | 1.3:1 | acs.org |
Enantiopure Synthesis Strategies Utilizing Bicyclic Backbones
The synthesis of enantiomerically pure this compound and its structural analogs is a significant focus in organic chemistry due to their utility as chiral building blocks and ligands in asymmetric synthesis. Various strategies have been developed that leverage the rigid bicyclic framework to achieve high levels of stereocontrol. These methods primarily include asymmetric Diels-Alder reactions employing chiral auxiliaries, enzymatic resolutions of racemic mixtures, and chromatographic separation techniques.
A cornerstone for accessing enantiopure bicyclo[2.2.1]heptene derivatives is the asymmetric Diels-Alder reaction. This cycloaddition reaction between a diene and a dienophile can generate multiple chiral centers in a single step with high stereoselectivity. chemrxiv.org The use of chiral auxiliaries, which are enantiomerically pure compounds temporarily incorporated into one of the reactants, is a common and effective strategy. These auxiliaries direct the approach of the reactants, leading to a diastereomeric excess in the cycloadducts. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.
One widely used chiral auxiliary is Oppolzer's camphorsultam. chemrxiv.orgchemrxiv.org When attached to a dienophile, such as in an acryloyl derivative, it effectively shields one face of the double bond. In the presence of a Lewis acid catalyst, the Diels-Alder reaction with cyclopentadiene proceeds with high diastereoselectivity. The chiral auxiliary can then be cleaved to provide the enantiopure bicyclic carboxylic acid, which can be further converted to the target amine.
Carbohydrates also serve as a source for chiral auxiliaries in asymmetric Diels-Alder reactions. Acrylates derived from sugars like D-galactose, D-allose, D-glucose, and D-fructose have been used as chiral dienophiles. scielo.br These reactions, often promoted by Lewis acids such as diethylaluminum chloride (Et₂AlCl), can provide good to excellent endo/exo ratios, although facial diastereoselectivity can vary. scielo.br
Another powerful strategy for obtaining enantiopure bicyclic compounds is through enzymatic resolution. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to differentiate between enantiomers in a racemic mixture. For instance, the enzymatic resolution of racemic lactams, such as 2-azabicyclo[2.2.1]hept-5-en-3-one (often referred to as the Vince Lactam), is a well-established method. google.comacs.org Lipases can selectively hydrolyze one enantiomer of the lactam, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. google.com Similarly, racemic alcohols within the bicyclo[2.2.1]heptane framework can be resolved through enzyme-catalyzed transesterification. metu.edu.tr
| Strategy | Description | Key Reagents/Components | Typical Outcome |
| Asymmetric Diels-Alder | A chiral auxiliary is temporarily attached to the dienophile to direct the stereochemical outcome of the cycloaddition with a diene (e.g., cyclopentadiene). chemrxiv.org | Oppolzer's camphorsultam, carbohydrate-derived auxiliaries, Lewis acids (e.g., Et₂AlCl). chemrxiv.orgscielo.br | High diastereoselectivity in the cycloadduct, leading to enantiomerically enriched product after auxiliary removal. |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. google.com | Lipases, proteases, racemic lactams (e.g., 2-azabicyclo[2.2.1]hept-5-en-3-one), or alcohols. google.commetu.edu.tr | Production of two enantiomerically enriched compounds: the unreacted substrate and the product. |
| Chiral Chromatography | Direct separation of enantiomers from a racemic mixture using a chiral stationary phase in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). acs.org | Chiral columns, often requires derivatization of the amine (e.g., as a carbamate). acs.org | Isolation of individual enantiomers with high enantiomeric purity. |
| Latent Synthon Strategy | A newer approach where substrates with "latent" functional groups undergo a highly enantioselective Diels-Alder reaction. The resulting adduct can then be converted to a variety of chiral norbornenes. researchgate.net | Substrates with "ON-alkene" latent groups, chiral catalysts. researchgate.net | A single, optimized adduct serves as a versatile intermediate for diverse, highly enantiopure norbornane and norbornene derivatives. researchgate.net |
For amines that are challenging to resolve directly or synthesize via asymmetric Diels-Alder reactions, chromatographic methods offer a viable alternative. The separation of enantiomers of bicyclo[2.2.1]heptane derivatives has been successfully achieved using chiral supercritical fluid chromatography (SFC). acs.org This often requires prior derivatization of the amine, for example, by converting it into a carbamate, to improve its interaction with the chiral stationary phase and achieve effective separation. acs.org
More recent and advanced methodologies include the "latent synthon strategy." researchgate.net This approach simplifies the process by using substrates containing latent functional groups. A single, optimized asymmetric Diels-Alder reaction can produce a key intermediate with excellent enantiomeric purity. This intermediate can then undergo various transformations to yield a wide array of structurally diverse and enantiopure norbornanes and norbornenes. researchgate.net
Collectively, these strategies provide a robust toolbox for the synthesis of enantiopure this compound and its analogs, enabling their use in various fields of chemical research and development.
Reactivity and Reaction Mechanisms of Bicyclo 2.2.1 Hept 5 En 2 Amine
Aminolysis Reaction Mechanisms
Aminolysis, a reaction where an amine causes the splitting of a molecule, is a key transformation for Bicyclo[2.2.1]hept-5-en-2-amine, especially in the context of epoxide ring-opening. wikipedia.org These reactions are fundamental for synthesizing more complex molecules, such as amino alcohols, which can serve as precursors for various functional materials and biologically active compounds.
The reaction of this compound and its analogs with epoxides (oxiranes) predominantly follows an SN2-like mechanism. bohrium.comjsynthchem.com In this mechanism, the amine's lone pair of electrons acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This attack occurs from the backside relative to the C-O bond, leading to an inversion of stereochemistry at the point of attack. The high ring strain of the three-membered epoxide ring facilitates this opening, which can proceed even under neutral or basic conditions, unlike typical ethers. jsynthchem.compressbooks.pub
The regioselectivity of this nucleophilic attack is a critical aspect. For asymmetrically substituted epoxides, the amine preferentially attacks the less sterically hindered carbon atom. pressbooks.pubyoutube.com This regioselective outcome is often referred to as following the "Krasusky rule". researchgate.netresearchgate.netscite.ai For example, the reaction of (bicyclo[2.2.1]hept-5-en-endo-2-yl)methanamine with various substituted phenyl glycidyl (B131873) ethers results in the formation of amino alcohols as the major products, arising from the amine attacking the terminal carbon of the oxirane ring. researchgate.netscite.ai
Under acidic conditions, the mechanism can become more complex. The epoxide oxygen is first protonated, making it a better leaving group. While the backside attack characteristic of an SN2 reaction is still observed (leading to trans products), the regioselectivity can shift. If one of the epoxide carbons is tertiary, the nucleophile may attack this more substituted carbon due to the development of a partial positive charge, a feature reminiscent of an SN1 reaction. pressbooks.pub The transition state in such acid-catalyzed openings is considered to have both SN1 and SN2 characteristics. pressbooks.pubresearchgate.net
Quantum-chemical calculations, utilizing methods such as Density Functional Theory (DFT) at levels like B3LYP/6-311+G(d,p) and M062X/6-31G(d), have provided deep insights into the reaction mechanisms. bohrium.comresearchgate.net These computational studies allow for the modeling of reaction pathways, the calculation of activation barriers, and the determination of the Gibbs free energies for competing reactions. bohrium.comresearchgate.net For instance, calculations have been used to confirm the abnormal course of aminolysis observed in the reaction with dinitrophenyl glycidyl ether, where a minor product of aryl nucleophilic substitution (SNAr) was formed alongside the expected amino alcohol. researchgate.netscite.ai
Furthermore, computational algorithms have been developed to explore the multiple potential reaction channels in bimolecular interactions between conformationally flexible reagents like these amines and epoxides. bohrium.comresearchgate.net These models consider the conformational lability of the reactants and intermediates, using molecular mechanics (MMX) for conformational searches and semi-empirical (PM7) or DFT methods to locate transition states. bohrium.comresearchgate.net Such studies have concluded that product formation in glycidyl ether aminolysis is governed by a combination of steric effects and the formation of hydrogen bonds, with the calculated activation barriers showing good agreement with experimental observations. bohrium.com
| Amine Reactant | Epoxide Reactant | Major Product Type | Key Findings/Methods |
|---|---|---|---|
| (bicyclo[2.2.1]hept-5-en-endo-2-yl)methylamine | Nitrophenyl glycidyl ethers | Amino alcohols (Krasusky rule) | Structures confirmed by IR, 1H/13C NMR, MS. Mechanism studied with B3LYP/6-311+G(d,p) calculations. researchgate.netscite.ai |
| (1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine | 2-((cyclohexyloxy)methyl)oxirane | Mono- and di-adducts | Reaction pathways for 1:1 and 1:2 ratios investigated using MMX, PM7, and M062X/6-31G(d) methods. bohrium.comresearchgate.net |
| (bicyclo[2.2.1]hept-5-en-endo-2-yl)methanamine | 2-[(2-allylphenoxy)methyl]oxirane | Amino alcohol and di-adduct | Mechanism studied with PCM/B3LYP/6-3aG(d) calculations. researchgate.net |
| (bicyclo[2.2.1]hept-5-en-endo-2-yl)methanamine | N-(2,3-epoxypropyl)arenesulfonamides | Amino alcohols with sulfonamide group | Product structure determined by 1H/13C NMR (including COSY, NOESY, HMQC, HMBC). researchgate.net |
The stereochemistry of the bicyclo[2.2.1]heptane framework plays a significant role in directing the outcome of its reactions. The rigid, conformationally constrained structure can lead to high stereoselectivity. The distinction between endo and exo isomers of the amine is crucial, as the different spatial arrangements of the amine group relative to the bicyclic system can influence its reactivity and the stereochemistry of the products.
For example, studies on the aminolysis of p-nitrophenyloxirane with various bicyclic amines, including stereoisomeric exo- and endo-5-aminomethylbicyclo[2.2.1]hept-2-enes, have been conducted to probe these stereochemical effects. researchgate.net A notable finding was observed in the reaction of N-benzyl-endo-5-aminomethylbicyclo[2.2.1]hept-2-ene. The product, an amino alcohol, was found to be a mixture of two diastereomers. This is because the initial amine is chiral, and the reaction introduces a new stereocenter, while the nitrogen atom in the product also becomes a chiral center, leading to the formation of diastereomeric products. researchgate.net The structural analysis of these diastereomers requires advanced NMR techniques to resolve the complex spectra.
The inherent chirality of the bicyclo[2.2.1]heptane skeleton is often exploited in asymmetric synthesis. By starting with an enantiomerically pure amine, it is possible to synthesize chiral products. For instance, an efficient asymmetric synthesis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid, a conformationally constrained amino acid, has been achieved, demonstrating the utility of this scaffold in creating molecules with well-defined three-dimensional structures. nih.gov
Functionalization and Derivatization Reactions of the Amine Moiety
The primary amine group of this compound is a versatile functional handle that allows for a wide range of derivatization reactions. These transformations are key to incorporating the bicyclic scaffold into larger, more complex molecules, including polymers and pharmacologically active compounds.
The nitrogen atom of the amine can be alkylated to form secondary, tertiary, and ultimately, quaternary ammonium (B1175870) salts. The quaternization of tertiary amines, which can be prepared from this compound, is a well-established reaction. Studies on the quaternization of various tertiary amines with benzyl (B1604629) chloride have shown that the reaction kinetics can be used to quantify the nucleophilicity of the amine. dnu.dp.ua The rate constants of the direct reaction step serve as a direct measure of the amine's reactivity as a nucleophile, which is influenced by both the basicity and the steric environment of the nitrogen atom. dnu.dp.ua
Quaternary ammonium salts derived from norbornene-type monomers are also valuable in materials science. For example, polymers containing quaternary ammonium functionality have been synthesized via Ring-Opening Metathesis Polymerization (ROMP) of monomers like 2-(bicyclo[2.2.1]hept-5-en-2-yl)-N,N,N-trimethylethanaminium bromide. google.com These polymers can be used to create anion exchange membranes with applications in fuel cells. google.com
The primary amine of this compound readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental for peptide synthesis and for creating a diverse range of derivatives. wikipedia.orgsmolecule.com
Research has demonstrated the synthesis of various sulfonamide and amide derivatives starting from the amino alcohol products of epoxide aminolysis. For example, the resulting secondary amine in the amino alcohol can react with reagents like p-nitrobenzenesulfonyl chloride or p-nitrobenzoyl chloride to yield the corresponding sulfonamide or amide. researchgate.net
Direct reaction of bicyclic amines with sulfonyl-containing compounds is also a common strategy. The reaction of (bicyclo[2.2.1]hept-5-en-endo-2-yl)methanamine with N-(2,3-epoxypropyl)arenesulfonamides yields amino alcohols that already contain a sulfonamide group, combining the epoxide opening and sulfonamide formation in a sense. researchgate.net Furthermore, novel N-glycidyl sulfonamides have been synthesized by reacting N-(bicyclo-[2.2.1]hept-5-en-endo-2-ylmethyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide with epichlorohydrin. researchgate.net The subsequent aminolysis of these new epoxy-sulfonamides has also been explored. researchgate.net The patent literature describes a wide array of bicyclic sulfonamide derivatives, highlighting their importance as structural motifs in the development of new chemical entities. google.com
| Reactant | Reagent | Product Type | Reaction Conditions/Notes |
|---|---|---|---|
| Tertiary amine analog | Benzyl chloride | Quaternary ammonium salt | Kinetic study to measure nucleophilicity. dnu.dp.ua |
| Amino alcohol from aminolysis | p-Nitrobenzenesulfonyl chloride | Sulfonamide | Functionalization of the secondary amine. researchgate.net |
| Amino alcohol from aminolysis | p-Nitrobenzoyl chloride | Amide | Functionalization of the secondary amine. researchgate.net |
| (bicyclo[2.2.1]hept-5-en-endo-2-yl)methanamine | N-(2,3-epoxypropyl)arenesulfonamides | Amino alcohol with sulfonamide | Simultaneous epoxide opening and introduction of sulfonamide group. researchgate.net |
| This compound analog | Acyl chlorides / Anhydrides | Amide | General reaction for forming amide bonds. smolecule.com |
Reactions Involving the Bicyclic Olefin
The olefinic double bond within the bicyclo[2.2.1]heptene framework is a site of significant reactivity. Its strained nature makes it susceptible to a variety of addition reactions. The presence of the amine functionality at the C-2 position can influence the stereochemical and electronic outcomes of these reactions, either through direct participation or through the influence of its derivatives.
Epoxidation of the Norbornene Double Bond
The epoxidation of the double bond in this compound and its derivatives is a key transformation for introducing oxygen functionality and creating valuable chiral building blocks. The reaction stereochemistry is strongly influenced by the rigid, strained structure of the norbornene scaffold.
Research Findings
The epoxidation of norbornene systems generally proceeds with high exo-selectivity. This is attributed to the steric hindrance presented by the ethano bridge on the endo face, which directs the attacking electrophilic oxygen of the peroxy acid to the more accessible exo face of the double bond. pleiades.online
In a study involving an N,O-bis-acylated derivative of bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine, oxidation with peroxyphthalic acid resulted in the exclusive formation of the corresponding exo-epoxynorbornane derivative. researchgate.net This outcome underscores the directing effect of the bicyclic system, which overrides potential directing effects from the side chain.
Similarly, the epoxidation of both endo- and exo-N-arylimides of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid with peracetic acid in anhydrous dioxane yields the 5,6-exo-epoxy products. pleiades.online This demonstrates that the stereochemical outcome of the epoxidation is not significantly influenced by the configuration of the substituent at C-2 or C-3. pleiades.online The reaction is primarily controlled by the steric accessibility of the double bond. pleiades.online
Common oxidizing agents used for the epoxidation of norbornene and its derivatives include peroxy acids (e.g., peracetic acid, peroxyphthalic acid) and dimethyldioxirane. pleiades.onlineresearchgate.netchemmethod.com Ruthenium-catalyzed epoxidations using hydrogen peroxide have also been developed as an efficient method. chemmethod.comresearchgate.netchemmethod.com
| Reactant Derivative | Oxidizing Agent | Major Product Stereochemistry | Reference |
| N,O-Bis-acylated bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine | Peroxyphthalic acid | exo-Epoxide | researchgate.net |
| endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid N-arylimide | Peracetic acid | 5,6-exo-Epoxide | pleiades.online |
| exo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid N-arylimide | Peracetic acid | 5,6-exo-Epoxide | pleiades.online |
| Norbornene | Dimethyldioxirane | exo-Epoxide | chemmethod.comresearchgate.net |
| Norbornene | H₂O₂ / RuCl₃ | exo-Epoxide | chemmethod.comchemmethod.com |
Cycloaddition Reactions of Bicyclo[2.2.1]hept-5-amine Derivatives
The strained double bond of this compound derivatives makes them excellent partners in various cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. In these reactions, the bicycloalkene can act as the dienophile.
Research Findings
The general reactivity pattern of the Diels-Alder reaction involves the combination of a conjugated diene with a dienophile to form a six-membered ring. masterorganicchemistry.com For derivatives of this compound, the C5-C6 double bond serves as the dienophile. The reaction rate and selectivity can be influenced by substituents on both the diene and the dienophile. masterorganicchemistry.com Electron-withdrawing groups on the dienophile, such as an acyl group on the amine, typically accelerate the reaction. masterorganicchemistry.com
For instance, N-acryloyl derivatives of amino acids can serve as chiral dienophiles in reactions with cyclopentadiene (B3395910), leading to the formation of bicyclo[2.2.1]hept-5-ene structures. unirioja.es While this demonstrates the formation of the core structure, the reverse reaction or the use of a pre-formed bicyclo[2.2.1]heptene derivative as a dienophile follows the same mechanistic principles. The synthesis of para-substituted bicyclo[2.2.1]hept-5-en-2-ylmethyl benzoates via the Diels-Alder reaction of cyclopentadiene with the corresponding allyl benzoates further illustrates this reactivity. researchgate.net
Besides [4+2] cycloadditions, the norbornene scaffold can participate in other types of cycloadditions, such as the [3+2] cycloaddition. A diastereoselective synthesis of 7-azanorbornanes, which are structurally related to the carbon-bridged system, has been developed through a [3+2] cycloaddition of tertiary amine N-oxides with substituted alkenes. nih.gov This highlights the versatility of bicyclic systems in forming complex polycyclic structures.
| Reaction Type | Diene | Dienophile (Bicyclo[2.2.1]heptene derivative) | Key Features | Reference |
| Diels-Alder | Cyclopentadiene | N-Acryloyl-amino acid ester | Forms bicyclo[2.2.1]hept-5-ene-2-carboxamide derivative | unirioja.es |
| Diels-Alder | Cyclopentadiene | para-Substituted Allyl Benzoate | Forms bicyclo[2.2.1]hept-5-en-2-ylmethyl benzoate | researchgate.net |
| [3+2] Cycloaddition | Substituted Alkene | Pyrrolidine N-oxide (forms azanorbornane) | Diastereoselective formation of a related bicyclic system | nih.gov |
Electrophilic Halogenation and Chalcogenation of Unsaturated Bicyclo[2.2.1]heptene Amines
The electron-rich double bond of bicyclo[2.2.1]heptene amines readily undergoes electrophilic addition with halogens (e.g., Br₂, Cl₂) and chalcogen electrophiles (e.g., PhSeCl, ArSCl). These reactions often proceed via bridged cationic intermediates (e.g., bromonium, seleniranium ions) and can be subject to skeletal rearrangements or intramolecular participation by the amine group or its derivatives.
Research Findings
The addition of phenylselenyl chloride (PhSeCl) to 2-azabicyclo[2.2.1]hept-5-en-3-ones, a lactam analogue of the target amine, has been studied in detail. clockss.org The reaction yields a mixture of regio- and stereoisomers. The stereoselectivity of the attack by the phenylseleno group is highly dependent on the nature of the N-substituent. clockss.org With an electron-withdrawing N-acetyl group, the addition shows high exo-selectivity. clockss.org However, as the electron-donating character of the N-substituent increases (e.g., H or benzyl), the proportion of the endo-adduct increases significantly. clockss.org This is attributed to the increased electron density on the ring nitrogen, which influences the stability of the intermediate seleniranium ion. clockss.org The regioselectivity, which favors addition at C-5 and C-6 over C-5 and C-7, is explained by homoallylic participation of the carbonyl group's π-orbital. clockss.org
Stereoselectivity in the Addition of PhSeCl to 2-Azabicyclo[2.2.1]hept-5-en-3-one Derivatives clockss.org
| N-Substituent (R) | Reagent | exo-Adduct Yield (%) | endo-Adduct Yield (%) |
| Acetyl (Ac) | PhSeCl | 74 | 7 |
| tert-Butoxycarbonyl (Boc) | PhSeCl | 56 | 30 |
| Hydrogen (H) | PhSeCl | 16 | 71 |
Electrophilic bromination can also lead to complex transformations. The reaction of an N-substituted 2-azabicyclo[2.2.1]hept-5-en-3-one with dibromodimethylhydantoin in acetic acid does not result in a simple dibromide but instead yields a rearranged bromoacetate (B1195939) product. electronicsandbooks.comrsc.org This indicates that the intermediate bromonium ion is captured by the solvent with a concomitant skeletal rearrangement, a common feature in norbornane (B1196662) chemistry.
Furthermore, intramolecular reactions can be triggered by halogenation. The electrophilic bromination of N-acylated cyclohex-3-en-1-amines has been shown to produce 7-azanorbornanes. ethz.ch In this process, the initial electrophilic attack of bromine on the double bond forms a bromonium ion, which is then intercepted by the internal nitrogen nucleophile in an intramolecular SN2-type reaction to form the bicyclic amine structure. ethz.ch
Structural Diversity and Derivatives of Bicyclo 2.2.1 Hept 5 En 2 Amine
Aminoalcohol Derivatives from Epoxyaminolysis
The reaction of amines with epoxides, known as epoxyaminolysis, is a fundamental method for the synthesis of vicinal aminoalcohols. This reaction is particularly effective for derivatives of Bicyclo[2.2.1]hept-5-en-2-amine, where the nucleophilic amino group can open the strained oxirane ring.
Research has demonstrated the synthesis of N-glycidyl derivatives from N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides by reaction with epichlorohydrin. researchgate.net These resulting framework N-[(oxiran-2-yl)methyl]sulfonamides can then undergo aminolysis. For instance, their reaction with amines like benzylamine and benzylpiperazine leads to the chemo- and regioselective opening of the epoxy ring. researchgate.net This transformation, which follows the Krasusky rule, yields the corresponding aminoalcohol derivatives where the amine attacks the sterically less hindered terminal carbon atom of the oxirane ring. researchgate.net
Similarly, studies on the reaction between bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine and various aryl glycidyl (B131873) ethers, such as 2-[(2-allylphenoxy)methyl]oxirane and nitrophenyl glycidyl ethers, have been conducted. uclouvain.bemdpi.com These reactions typically yield the primary monoalkylation product, an aminoalcohol, as the major product. uclouvain.bemdpi.com However, in some cases, further reaction with the initial epoxide can lead to the formation of aminodiols, where two hydroxyalkyl fragments are attached to the nitrogen atom. uclouvain.be The regiochemistry of these reactions has been confirmed through extensive spectroscopic analysis, including IR, 1H NMR, and mass spectrometry. uclouvain.bemdpi.com
Table 1: Examples of Aminoalcohol Derivatives from Epoxyaminolysis
| Starting Bicyclo[2.2.1]heptane Derivative | Epoxide Reactant | Resulting Aminoalcohol Structure | Key Findings |
|---|---|---|---|
| N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides | Epichlorohydrin (to form N-glycidyl intermediate) | N-(3-(benzylamino)-2-hydroxypropyl)-N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamide | Chemo- and regioselective opening of the epoxy ring according to Krasusky rule. researchgate.net |
| Bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine | 2-[(2-allylphenoxy)methyl]oxirane | 1-((Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino)-3-(2-allylphenoxy)propan-2-ol | Monoalkylation product is primary; further reaction can lead to dialkylation. mdpi.com |
| Bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine | Nitrophenyl glycidyl ethers | 1-((Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino)-3-(nitrophenoxy)propan-2-ol | Aminoalcohols are the major products; minor products with two hydroxyalkyl fragments also observed. uclouvain.be |
Sulfonamide and Squaramide Containing Bicyclo[2.2.1]heptane Structures
The primary amine of this compound is readily converted into sulfonamides and squaramides, classes of compounds with significant applications in medicinal chemistry and materials science.
Sulfonamides: The reaction of this compound and its derivatives with sulfonyl chlorides yields the corresponding sulfonamides. For example, N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides have been synthesized and used as precursors for further transformations. researchgate.net These compounds can be further functionalized, for instance, by reaction with epichlorohydrin to produce N-glycidyl derivatives, which are valuable intermediates for aminoalcohols and other complex molecules. researchgate.netnih.gov The bicyclo[2.2.1]heptane framework in these molecules imparts a rigid, defined geometry.
Squaramides: Squaramides are formed from the reaction of a primary or secondary amine with derivatives of squaric acid, such as diethyl squarate. While specific examples starting directly from this compound are not detailed in the provided sources, the general synthesis is well-established. The reaction typically involves the sequential displacement of the ethoxy groups from diethyl squarate by an amine. The reaction of this compound would proceed under mild conditions to form a mono-substituted squarate ester, which can then react with a second amine to produce either symmetrical or unsymmetrical squaramides. These molecules are characterized by a four-membered ring with two opposing carbonyl groups and two amino substituents, and they are known for their ability to form strong hydrogen bonds.
Table 2: Representative Sulfonamide and Potential Squaramide Derivatives
| Derivative Type | General Synthetic Route | Example Structure/Precursor | Noteworthy Features |
|---|---|---|---|
| Sulfonamide | Reaction of the amine with an arenesulfonyl chloride. | N-(Bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamide | Serves as a key intermediate for synthesizing N-glycidyl derivatives and subsequent aminoalcohols. researchgate.net |
| Sulfonamide | Direct sulfonylation of the bicyclic core. | Bicyclo[2.2.1]hept-5-ene-2-sulfonamide | A simple sulfonamide of the core bicyclic structure. beilstein-journals.org |
| Squaramide | Reaction of the amine with diethyl squarate. | 3-((Bicyclo[2.2.1]hept-5-en-2-yl)amino)-4-ethoxycyclobut-3-ene-1,2-dione (Hypothetical Intermediate) | The resulting squaramides would feature the rigid bicyclic moiety, influencing their supramolecular assembly. |
This compound as a Building Block for Heterocyclic Systems
The unique stereochemistry and reactivity of this compound make it an attractive starting material for the synthesis of complex heterocyclic structures.
The amine functionality of the bicycloheptene scaffold can be incorporated into various nitrogen-containing heterocycles. For instance, a derivative, (1R,4R,7S*)-7-aminobicyclo[2.2.1]hept-5-ene-2,2-dimethanol, has been successfully utilized to construct pyrimidine and purine (B94841) systems. nih.gov This amine was reacted with ethyl N-((E)-3-ethoxymethacryloyl)carbamate to afford thymine (B56734) (a pyrimidine) derivatives. nih.gov It was also used to build the core structure of 6-chloro-9H-purine and 2-amino-6-chloro-9H-purine derivatives. nih.gov
The general synthesis of pyrazolo[3,4-d]pyrimidines often involves the cyclization of functionalized pyrazoles, such as 5-aminopyrazole-4-carbonitrile, with various reagents. ugr.esresearchgate.net While direct synthesis starting from this compound is not explicitly detailed, its nucleophilic character allows it to be introduced into pre-formed heterocyclic rings, for example, by displacing a leaving group on a chloropyrimidine ring, to create novel conjugates.
The synthesis of highly complex, fused heterocyclic systems containing the bicyclo[2.2.1]heptane core has been explored. A notable example is the creation of a chiral fused oxathiane–γ-lactam bicyclic system. This synthesis was achieved through the rearrangement of thiazolidine (B150603) derivatives. The starting material for this pathway is often 2-azabicyclo[2.2.1]hept-5-en-3-one, also known as the Vince Lactam, a close structural relative of this compound. beilstein-journals.org This lactam is a critical precursor for carbocyclic nucleosides and provides a rigid framework upon which further heterocyclic rings can be constructed. beilstein-journals.org The synthesis of the oxathiane-γ-lactam system highlights the utility of the strained bicyclic framework in directing complex, stereoselective transformations.
Carbocyclic Analogues and Stereoisomeric Forms
The bicyclo[2.2.1]heptane skeleton is a foundational carbocyclic structure, and its derivatives exist in various stereoisomeric forms that significantly influence their chemical and physical properties. The amine substituent on the C2 position can be in either an endo or exo position relative to the longer bridge of the bicyclic system.
Furthermore, the molecule is chiral, leading to enantiomeric forms. The absolute configuration is designated using the Cahn-Ingold-Prelog priority rules (e.g., (1R,2R,4R)). The unambiguous determination of the absolute configuration of bicyclo[2.2.1]heptane derivatives is crucial and has been achieved through methods like X-ray crystallography of derivatives. ugr.es For example, the absolute configuration of (+)-bicyclo[2.2.1]hept-5-ene-2-one was determined to be (1R,4R). ugr.es
This carbocyclic amine serves as a precursor for other carbocyclic analogues, particularly carbocyclic nucleosides. In these molecules, the furanose or pyranose ring of a natural nucleoside is replaced by a cyclopentane (B165970) or cyclohexane (B81311) ring. The synthesis of such analogues often starts from bicyclo[2.2.1]hept-5-en-2-one, which can be converted to the corresponding amine. uclouvain.be These syntheses leverage the fixed stereochemistry of the bicyclic system to produce optically active carbocyclic nucleoside analogues. uclouvain.be
Polymer Chemistry Derivatives
The strained double bond in the bicyclo[2.2.1]heptene ring makes this compound and its derivatives valuable monomers for ring-opening metathesis polymerization (ROMP) and vinyl-addition polymerization.
For example, derivatives such as N-methyl norbornylgluconamide and N-methyl norbornyllactobionamide have been prepared from 5-methylaminobicyclo[2.2.1]hept-2-ene. These sugar-substituted norbornene monomers undergo vinyl polymerization to produce high yields of neoglycopolymers. The resulting polymers contain the rigid bicyclo[2.2.1]heptane moiety in their backbone or as pendant groups, which can impart unique thermal and mechanical properties to the material. The amine functionality provides a convenient handle for attaching various side chains, such as the sugar moieties in this case, allowing for the synthesis of functional polymers with tailored properties.
Table 3: Polymerization of this compound Derivatives
| Monomer | Polymerization Method | Resulting Polymer | Application/Key Feature |
|---|---|---|---|
| N-methyl norbornylgluconamide | Vinyl polymerization | Poly(N-methyl norbornylgluconamide) | Produces neoglycopolymers; the amine serves as a linker for the sugar moiety. |
| N-methyl norbornyllactobionamide | Vinyl polymerization | Poly(N-methyl norbornyllactobionamide) | Yields high molecular weight polymers with pendant sugar groups. |
This compound in Ring-Opening Metathesis Polymerization (ROMP)
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of polymers from strained cyclic olefins like this compound and its derivatives. acs.org This method allows for the creation of polymers with controlled molecular weights and narrow dispersities. acs.orgnih.gov The mechanism of ROMP involves the continuous translocation of the double bond as the polymer chain grows, with the double bond from the monomer being retained in the resulting polymer structure. nih.gov Norbornene and its derivatives are particularly reactive monomers for ROMP due to their unique cyclic structure. nih.govresearchgate.net
However, the direct polymerization of monomers containing primary amines, such as this compound, using common ruthenium-based catalysts like the Grubbs catalyst can be problematic. nih.gov Amines can coordinate to the metal center of the catalyst, leading to its degradation and quenching the polymerization. researchgate.netnih.gov This necessitates a protection strategy for the amine group before polymerization. For instance, the amine can be protected by reacting it with phthalic anhydride to form a phthalimide. This protected monomer, 5-norbornene-2-(N-methyl)-phthalimide, can then undergo ROMP successfully in the presence of a Hoveyda-Grubbs 2nd generation catalyst. nih.gov Following polymerization, the phthalimide group can be deprotected to yield the desired primary amine-functionalized polymer. nih.gov This approach provides a viable route to synthesize polymers with pendant amine groups while maintaining control over the polymerization process. nih.gov
Another strategy to overcome the challenges of polymerizing amine-containing norbornene monomers is through acid protection. Treating the amine-functionalized monomer with an acid like HCl can prevent the amine from interfering with the catalyst, allowing for successful ROMP. nih.gov
The choice of catalyst is also crucial for the successful ROMP of norbornene derivatives. Ruthenium complexes, particularly third-generation Grubbs catalysts (G3), have shown improved activity, thermal stability, and tolerance to functional groups. acs.org
Table 1: Key Aspects of ROMP of Amine-Functionalized Norbornenes
| Feature | Description | Reference |
| Monomer Reactivity | High ring strain of the norbornene structure drives the polymerization. | rsc.org |
| Challenges | Primary amines can deactivate common ruthenium-based ROMP catalysts. | researchgate.netnih.gov |
| Protection Strategies | Amine protection (e.g., as a phthalimide) or acid protection allows for controlled polymerization. | nih.govnih.gov |
| Catalysts | Grubbs catalysts, particularly the third generation (G3), are effective for these polymerizations. | acs.org |
| Polymer Structure | Results in polymers with controlled molecular weights and narrow polydispersity indices. | acs.orgnih.gov |
Synthesis of Functional Polymers and Nanomaterials based on this compound
The primary amine group of this compound is a key feature for the synthesis of functional polymers. Following polymerization via ROMP (using a protection/deprotection strategy), the resulting polymer presents a scaffold of repeating units with pendant primary amine functionalities. These amine groups are readily available for a variety of post-polymerization modification reactions, allowing for the introduction of diverse functional moieties.
This versatility enables the creation of polymers with specific properties for various applications. For instance, these amine-functionalized polymers can serve as precursors for materials with antimicrobial, adhesive, or self-healing properties. nih.gov
Furthermore, derivatives of this compound can be utilized in the fabrication of advanced nanomaterials. One approach involves the surface modification of porous monolithic materials. nih.gov In a specific application, the epoxy groups within the smaller pores of a monolithic support were reacted with norborn-5-en-2-ylmethylamine. nih.gov This step covalently binds norbornene groups to the surface. These immobilized norbornene units can then initiate a surface-grafted ROMP, leading to the growth of polymer chains within the pores. nih.gov By using functionalized norbornene monomers in the grafting process, the chemical properties of the pores can be precisely tailored. This technique has been employed to immobilize metal ions, which, after reduction, form stable metal nanoparticles with controlled diameters (e.g., 2 nm). nih.gov These polymer-functionalized monoliths containing metal nanoparticles have shown high catalytic activity in chemical reactions like Heck- and Suzuki-type couplings. nih.gov
Neoglycopolymers and Polycationic Poly(norbornene) Derivatives
The amine functionality of this compound also provides a synthetic entry point for the creation of specialized bioactive polymers, such as neoglycopolymers and polycationic polynorbornenes.
Neoglycopolymers: These are synthetic polymers that display carbohydrate moieties. They are of significant interest in biomedical research as they can mimic the carbohydrate structures found on cell surfaces and interact with specific proteins. While direct polymerization of a sugar-modified this compound via ROMP is conceivable, an alternative approach involves the post-polymerization modification of the poly(this compound). The pendant amine groups can be reacted with activated carbohydrate derivatives, such as lactones, to form amide linkages, thereby attaching the sugar units to the polymer backbone. For example, related norbornene monomers with amine functionalities have been reacted with δ-gluconolactone and lactobionic acid to produce sugar-substituted norbornenes that were subsequently polymerized. researchgate.net
Polycationic Poly(norbornene) Derivatives: The primary amine groups along the polymer chain can be readily protonated in acidic aqueous solutions, leading to the formation of polycationic polymers. These positively charged polymers are capable of interacting with negatively charged biological molecules such as DNA. This property is particularly relevant for applications in gene delivery, where the polymer can complex with and protect DNA, facilitating its entry into cells. researchgate.net The synthesis of linear polycationic polynorbornanes has been achieved through the vinylic polymerization of ammonium (B1175870) norbornene monomers in water. researchgate.net These polymers have been shown to form stable complexes with DNA, protecting it from enzymatic degradation. researchgate.net Modular norbornene-containing monomers have also been used to synthesize water-soluble, amphiphilic cationic polynorbornene derivatives with a range of molecular weights and narrow polydispersities. ppor.az
Applications in Advanced Organic Synthesis and Materials Science
Bicyclo[2.2.1]hept-5-en-2-amine as a Versatile Synthetic Intermediate
The inherent reactivity of the amine group and the double bond within the strained bicyclic system makes this compound a valuable and versatile intermediate in organic synthesis. It serves as a crucial building block for the construction of more complex molecular architectures, especially those with potential biological activity. ontosight.ai
The compound's structure allows it to undergo a variety of chemical transformations, including oxidation, reduction, and substitution reactions, which are fundamental for creating a diverse array of chemical entities. For instance, the amine group can participate in nucleophilic substitution and addition reactions, while the double bond is amenable to cycloadditions and other electrophilic additions. A derivative, 1-bicyclo[2.2.1]hept-5-en-2-ylmethanamine, is noted as a precursor for synthesizing other organic molecules. pubcompare.ai
Research has demonstrated its role as a precursor in the synthesis of specific bioactive molecules. It is utilized as an intermediate for creating serotoninergic ligands and CXCR2 antagonists, highlighting its importance in medicinal chemistry for designing ligands with high receptor selectivity. Furthermore, derivatives of this amine have been used in reactions with glycidyl (B131873) ethers to produce β-amino alcohols, which are key precursors for the synthesis of β-blockers. researchgate.net The synthesis of novel N-(oxiran-2-ylmethyl) (glycidyl) derivatives has also been achieved from related bicyclic sulfonamides. researchgate.net
Table 1: Selected Synthetic Applications of this compound and its Derivatives
| Precursor Compound | Reaction Type | Product Class | Application/Significance | Reference(s) |
| This compound | Various | Serotoninergic ligands, CXCR2 antagonists | Medicinal chemistry, drug design | |
| Bicyclo[2.2.1]hept-5-en-2-one | Reductive amination | This compound | Synthesis of primary amine | |
| Bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine | Aminolysis of epoxides | β-Amino alcohols | Precursors for β-blockers | researchgate.net |
| N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)... | Epoxidation, Aminolysis | Cage-like diepoxides, Amino alcohols | Synthesis of complex heterocyclic structures | researchgate.net |
Role as a Chiral Auxiliary and Ligand in Asymmetric Catalysis
The rigid bicyclo[2.2.1]heptane skeleton can be prepared in enantiomerically pure forms, which is a critical feature for its use in asymmetric synthesis. This chirality, combined with the amine functionality, allows its derivatives to serve as effective chiral auxiliaries and ligands that can induce stereoselectivity in chemical reactions. researchgate.net
In organocatalysis, small chiral organic molecules are used to catalyze asymmetric transformations. Chiral amines are a cornerstone of this field. Derivatives of this compound, particularly chiral 1,2-diamines, are employed as chiral auxiliaries in stereoselective organic synthesis. researchgate.net While the parent amine itself is not always the direct catalyst, its rigid scaffold is a key component in the design of more complex organocatalysts. For example, camphor-derived diamines, which share the bicyclic framework, have been successfully used to create thiourea (B124793) organocatalysts for asymmetric conjugate addition reactions. semanticscholar.org The principle of using chiral primary amines to activate substrates through dienamine formation is a well-established strategy for achieving high stereoselectivity in cycloaddition reactions. acs.org
The amine functionality and other potential donor atoms that can be appended to the bicyclo[2.2.1]heptane framework make these compounds excellent candidates for ligands in metal-catalyzed asymmetric reactions. researchgate.net Chiral, enantiomerically pure diamine derivatives are increasingly used as ligands for metal catalysts to control the stereochemical outcome of a reaction. researchgate.net
The effectiveness of these ligands stems from their ability to create a well-defined and rigid chiral environment around the metal center. This steric and electronic influence directs the incoming substrate, leading to the preferential formation of one enantiomer over the other. For example, rhodium complexes containing chiral bidentate phosphine (B1218219) ligands have been used to catalyze Diels-Alder reactions to produce chiral bicyclo[2.2.1]hept-5-ene derivatives with high enantiomeric excess. nih.govacs.org Similarly, iridium complexes with chiral ligands are used in asymmetric C-H functionalization to construct axially chiral biaryls. snnu.edu.cn The related bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has been used as a ligand in the formation of cobalt and copper complexes. researchgate.net
Table 2: Bicyclic Scaffolds in Asymmetric Catalysis
| Catalyst/Ligand Type | Reaction Type | Role of Bicyclic Scaffold | Outcome | Reference(s) |
| Chiral 1,2-Diamine Derivatives | Stereoselective Synthesis | Chiral Auxiliary | Enantiomerically pure products | researchgate.net |
| Camphor-Derived Diamine-Thiourea | Asymmetric Conjugate Addition | Chiral Organocatalyst | High enantioselectivity (up to 91.5:8.5 er) | semanticscholar.org |
| Rhodium/(R)-Propos Complex | Diels-Alder Reaction | Product (Chiral Bicycloalkane) | 62% ee, 97.5:2.5 dr | nih.govacs.org |
| Bicyclo[2.2.1]hept-5-en-2,3-dicarboxylate | Metal Complex Formation | Ligand | Formation of Co(II), Co(III), and Cu(II) complexes | researchgate.net |
Precursor for Polymer Synthesis and Modification
The norbornene moiety of this compound is a highly reactive monomer for various types of polymerization. The presence of the amine group provides a convenient handle for further functionalization, allowing for the synthesis of a wide range of advanced polymeric materials. ontosight.ai
This compound and its derivatives are valuable monomers for creating polymers with specific, tailored properties. One of the most common polymerization methods for norbornene-type monomers is Ring-Opening Metathesis Polymerization (ROMP). ontosight.ai ROMP allows for excellent control over polymer molecular weight and architecture, producing materials with unique characteristics.
The amine functionality can be used to attach other chemical groups either before or after polymerization, leading to functional polymers. For instance, a carbazole-substituted norbornene comonomer has been copolymerized with ethylene (B1197577) to produce functional polyolefins with specific microstructures. researchgate.net The related compound, bicyclo[2.2.1]hept-5-en-2-ol, is used as a monomer in free-radical polymerization to create high-performance polymers. Furthermore, derivatives like bicyclo[2.2.1]hept-5-en-2-ylmethyl methacrylate (B99206) are incorporated into polymers such as PVC to improve heat stability or to create crosslinkable polyimides. google.com These polymers often exhibit high thermal resistance and chemical stability due to the rigid polynorbornene backbone. researchgate.net
The unique properties of norbornene-based polymers also make them attractive for biomedical applications. The synthesis of polymers based on this compound could lead to the development of novel biomaterials for applications like tissue engineering and regenerative medicine. ontosight.ai
A key strategy involves creating hydrogels, which are water-swollen polymer networks that can mimic the extracellular matrix. In one study, a derivative, norbornene-methylamine, was conjugated to alginate, a natural biocompatible polysaccharide. The resulting modified alginate could then be crosslinked to form hydrogels, demonstrating a method for creating new biocompatible materials. pubcompare.ai Another approach involves creating biodegradable polymers. A bifunctional monomer containing both a norbornene ring and a lactide ring has been synthesized. google.com This allows for the creation of polymers that incorporate the properties of both polynorbornene and polylactide, a well-known biodegradable polymer. This opens the door to creating materials that are both functional and environmentally friendly or degradable within a biological system. google.com
Table 3: Polymerization of Norbornene Derivatives
| Monomer | Polymerization Method | Resulting Polymer Type | Potential Application | Reference(s) |
| This compound | Ring-Opening Metathesis Polymerization (ROMP) | Functional Polymer | Biomaterials for tissue engineering | ontosight.ai |
| Norbornene-methylamine | Conjugation to Alginate | Crosslinked Hydrogel | Biocompatible materials | pubcompare.ai |
| 9-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-9H-carbazole | Copolymerization with Ethylene | Functional Polyolefin | Materials with specific optoelectronic properties | researchgate.net |
| Spiro[6-methyl-1,4-dioxane-2,5-dione-3,2′-bicyclo[2.2.1]hept smolecule.comene] | Ring-Opening Polymerization (ROP) | Biodegradable Polymer | Degradable functional materials | google.com |
| Bicyclo[2.2.1]hept-5-en-2-ylmethyl methacrylate | Free-Radical Polymerization | Polyvinyl chloride (PVC) additive, Polyimides | Heat-stabilized polymers, crosslinkable materials | google.com |
Contribution to Sustainable Chemical Methodologies
This compound and its derivatives are notable for their contributions to sustainable chemical methodologies, primarily through efficient synthesis routes that emphasize atom economy and the use of the compound as a versatile building block for functional polymers via Ring-Opening Metathesis Polymerization (ROMP).
The synthesis of the bicyclo[2.2.1]heptene framework, the core of this compound, is often achieved through the Diels-Alder reaction. This reaction is inherently atom-economical, as it forms a cyclic product from a conjugated diene and a dienophile with no loss of atoms. Industrial-scale production has seen further optimization of this process to align with green chemistry principles. For instance, the use of continuous flow reactors helps to manage the exothermic nature of the reaction and improve yields to over 85% for the initial adduct. Subsequent process improvements focus on waste reduction and resource efficiency, such as the preference for methanesulfonyl cyanide over tosyl analogues due to lower toxicity and easier recycling, and the distillation and reuse of solvents like dichloromethane (B109758) to minimize environmental impact. Research into greener synthesis alternatives has also explored conducting Diels-Alder reactions in water, an environmentally benign solvent. mjcce.org.mk
One of the key synthetic routes to this compound is the reductive amination of the corresponding ketone, Bicyclo[2.2.1]hept-5-en-2-one. This method can be optimized for sustainability by carefully selecting catalysts and reaction conditions.
Below is a table summarizing key parameters for sustainable synthesis strategies for the bicyclo[2.2.1]heptene framework and subsequent amination.
Table 1: Parameters for Sustainable Synthesis Strategies
| Parameter | Value/Description | Sustainable Implication | Source |
|---|---|---|---|
| Diels-Alder Reaction | |||
| Reaction Type | [4+2] Cycloaddition | High atom economy | mjcce.org.mk |
| Reactor | Continuous flow reactors | Better heat management, improved yield (≥85%) | |
| Solvent | Dichloromethane (with recovery) | Minimized environmental impact through reuse | |
| Alternative Solvent | Water | Environmentally benign solvent | mjcce.org.mk |
| Reductive Amination | |||
| Starting Material | Bicyclo[2.2.1]hept-5-en-2-one | Utilizes a readily available precursor | |
| Catalyst | Palladium on carbon (Pd/C) | Efficient hydrogenation catalyst |
Furthermore, this compound serves as a valuable monomer precursor in materials science, particularly for the synthesis of advanced polymers through Ring-Opening Metathesis Polymerization (ROMP). ROMP is a powerful polymerization method that allows for the creation of polymers with highly tailored properties. semanticscholar.org The rigid, strained bicyclic structure of the norbornene moiety makes it an excellent substrate for ROMP. By functionalizing the norbornene scaffold with an amine group, polymers with specific functionalities can be produced. These amine-functionalized polymers are of interest for applications in advanced materials. The ability to use ROMP allows for the synthesis of high molecular weight polymers, which can exhibit unique mechanical and thermal properties. researchgate.net The incorporation of functional groups like amines can also lead to materials with interesting properties, similar to polyamides, due to the potential for hydrogen bonding. researchgate.net
The use of this compound and its derivatives in ROMP contributes to sustainable methodologies by enabling the creation of specialized polymers from a readily accessible building block, potentially leading to materials with enhanced performance and durability.
Computational and Theoretical Investigations of Bicyclo 2.2.1 Hept 5 En 2 Amine
Quantum-Chemical Calculations for Reaction Mechanism Elucidation
Quantum-chemical calculations have become an indispensable tool for understanding the intricate details of chemical reactions involving bicyclo[2.2.1]hept-5-en-2-amine. By modeling reactions at the electronic level, researchers can elucidate complex mechanisms, predict product formation, and rationalize experimental observations.
Computational studies have been instrumental in explaining the reactivity and regioselectivity observed in reactions of this compound derivatives, particularly in epoxide aminolysis. researchgate.netbohrium.com Theoretical calculations of activation barriers (ΔG‡) and Gibbs free energies (ΔG) help to predict the most probable reaction pathways.
For instance, in the reaction of (1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine with various epoxides, density functional theory (DFT) calculations have been employed to evaluate the energy profiles of competing reaction channels. researchgate.net Studies using the B3LYP/6-311+G(d,p) level of theory have confirmed that the formation of amino alcohols as the major products of regioselective aminolysis proceeds according to Krasusky's rule. researchgate.net However, these calculations also explained the formation of minor products, including those resulting from an abnormal course of aminolysis or subsequent reactions. researchgate.net
Calculated activation barriers have shown a low probability for the formation of products from a 1:2 reagent ratio of the amine with certain epoxides, an outcome attributed to significant steric hindrances at the reaction center. bohrium.comresearchgate.net These theoretical findings align well with experimental data, demonstrating the predictive power of computational chemistry. bohrium.com The features of the reaction mechanism for the reaction between bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine and 2-[(2-allylphenoxy)methyl]oxirane were investigated using the PCM/B3LYP/6-3aG(d) level of theory, providing further insights into the reaction pathways. researchgate.net
Table 1: Calculated Activation Barriers for Epoxide Aminolysis Reactions
| Reactants | Reagent Ratio (Amine:Epoxide) | Computational Method | Key Finding | Reference |
|---|---|---|---|---|
| (1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine + N-(oxiran-2-ylmethyl)-N-phenylbenzenesulfonamide | 1:2 | DFT (M062X/6-31G(d)) | High activation barrier indicates low probability of product formation due to steric hindrance. | bohrium.com |
| Bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine + 2,4-dinitrophenylglycidyl ether | 1:1 | DFT (B3LYP/6-311+G(d,p)) | Confirmed abnormal course of aminolysis leading to minor products. | researchgate.net |
The distribution of electron density within a molecule is fundamental to its reactivity. Quantum-chemical methods are used to analyze this distribution and to calculate properties like proton affinity, which indicates the likelihood of a molecule or a specific atom within it to accept a proton.
In studies of amino alcohols derived from this compound, semi-empirical PM3 calculations were performed to determine proton affinity. researchgate.net The results indicated that the nitrogen atom in the amino alcohol products possesses a greater proton affinity than the oxygen atoms, guiding the understanding of subsequent chemical transformations. researchgate.net Similarly, calculations of proton affinity for acyl derivatives of the framework amine were used to explain the observed passivity of certain carboxamides in glycidylation reactions under phase-transfer catalysis conditions. pleiades.online For comparison, the proton affinity of the related compound Bicyclo[2.2.1]hept-2-en-5-one has been determined to be 845.3 kJ/mol. nist.gov
The elucidation of reaction mechanisms requires a thorough understanding of the transient species involved, namely intermediates and transition states. Computational chemistry allows for the localization and characterization of these high-energy structures.
In the aminolysis of epoxides by this compound derivatives, the reaction is proposed to proceed through an SN2-like mechanism. bohrium.com The study of this mechanism involves several computational steps, including the construction of starting geometries for locating transition states. bohrium.comresearchgate.net These starting geometries are often based on the most stable conformations of the reaction intermediates. researchgate.net The structures of transition states in the synthesis of various aminoalcohols have been visualized, with interatomic distances calculated to understand the bond-forming and bond-breaking processes. researchgate.net Furthermore, computational studies have supported mechanistic proposals by evaluating the relative stability and subsequent reaction possibilities of intermediates, such as C-centered radicals, and discarding certain pathways based on high calculated activation energies. us.es
Molecular Modeling and Conformational Analysis
The three-dimensional structure and conformational flexibility of this compound and its derivatives are crucial for their chemical reactivity and biological activity. Molecular modeling techniques are employed to explore the conformational landscape of these molecules.
The combination of the rigid bicyclo[2.2.1]heptene core with more flexible side chains, such as a piperidine (B6355638) ring, creates molecules with both structural rigidity and conformational mobility. This unique architecture is explored using methods like molecular mechanics force fields (e.g., MMX) to perform conformational searches and identify stable conformers. bohrium.comresearchgate.net
The conformational flexibility of reaction intermediates can significantly influence the outcome of a chemical reaction. Recognizing this, researchers have incorporated conformational analysis into the study of reaction pathways involving this compound. bohrium.com
An algorithm for exploring multichannel bimolecular interactions has been developed that explicitly considers the conformational lability of reagents. researchgate.net This approach involves a conformational search for reaction intermediates using molecular mechanics, followed by higher-level quantum calculations on the identified stable conformers. bohrium.comresearchgate.net This method has been successfully applied to the aminolysis of epoxides, where it was demonstrated that product formation is determined by a combination of steric effects and hydrogen bonds, which are dependent on the specific conformations of the intermediates. bohrium.com
Derivatives of this compound are of interest in medicinal chemistry for their potential to interact with biological targets like receptors and enzymes. Molecular docking is a key computational technique used to predict and analyze these interactions.
In one study, a derivative of bicyclo[2.2.1]heptane was identified as a selective antagonist for the CXCR2 receptor, a target for anti-cancer therapies. rsc.org Molecular docking studies were performed to understand its binding mode. The results showed that the S-configuration of the compound had a better binding score than the R-configuration and revealed key interactions, such as hydrogen bonding with an arginine residue and insertion of the bicyclic moiety into a hydrophobic pocket. rsc.org
Another investigation used docking to evaluate the interaction of 27 different bicyclo derivatives with vascular endothelial growth factor (VEGF) receptors. ccij-online.org The study identified potential binding sites and compared the interactions to those of known inhibitor drugs, suggesting that several bicyclo derivatives could act as anticancer agents by modulating these receptors. ccij-online.org Similarly, computational modeling predicted that derivatives of 1H-imidazo[4,5-c]quinolin-4-amine containing bicyclic groups bind to a hydrophobic allosteric site on the A3 adenosine (B11128) receptor. nih.gov
Table 2: Examples of Ligand-Receptor Docking Studies for Bicyclo[2.2.1]heptane/heptene Derivatives
| Derivative Class | Target Receptor | Key Findings from Modeling | Reference |
|---|---|---|---|
| N,N′-diarylsquaramide containing bicyclo[2.2.1]heptane | CXCR2 | S-configuration showed stronger binding; identified H-bonds and hydrophobic interactions. | rsc.org |
| Various bicyclo derivatives | VEGFR-1, -2, -3 | Identified different interaction sites compared to known inhibitors; predicted potential anticancer activity. | ccij-online.org |
| 1H-Imidazo[4,5-c]quinolin-4-amines with bicyclic groups | A3 Adenosine Receptor | Predicted binding at a hydrophobic, allosteric site on the cytosolic interface. | nih.gov |
Investigations into Electronic Structure and Bonding Characteristics
Computational and theoretical chemistry provide powerful tools to investigate the electronic properties of molecules like this compound, offering insights into their reactivity, stability, and bonding. These studies often focus on aspects such as the arrangement of frontier molecular orbitals and the energy differences between various electronic states of related reactive intermediates.
Frontier Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and symmetry of these orbitals are crucial in predicting how a molecule will interact with other species.
The energy gap between the HOMO and LUMO is a significant parameter for determining a molecule's kinetic stability and chemical reactivity. biomedres.usshd-pub.org.rs A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. biomedres.usshd-pub.org.rs Conversely, a small HOMO-LUMO gap indicates higher chemical reactivity and lower kinetic stability. biomedres.usnih.gov The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov
Table 1: Representative HOMO-LUMO Energy Gaps of Organic Molecules from Computational Studies (Note: These are examples from general organic molecules to illustrate typical calculated values, not specific to this compound.)
| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | DFT | -0.26751 | -0.18094 | 0.08657 | nih.gov |
| Naproxen | DFT | --- | --- | 4.4665 | biomedres.us |
| Naproxen Degradant (D3) | DFT | --- | --- | 2.0028 | biomedres.us |
This table is for illustrative purposes, showing the application of computational methods to determine FMO properties.
Singlet-Triplet Energy Spacing in Related Diradical Intermediates
Diradicals are key intermediates in many chemical reactions, including those involving bicyclic systems. researchgate.netchem8.org These species possess two unpaired electrons and can exist in either a singlet state (spins paired) or a triplet state (spins parallel). The energy difference between the lowest singlet (S) and triplet (T) states, known as the singlet-triplet energy gap (ΔES-T), is critical for understanding the reaction mechanism and product distribution. researchgate.net
Computational studies are essential for determining the ΔES-T, as singlet diradicals are often short-lived and difficult to study experimentally. unige.ch Various theoretical methods, such as multireference configuration interaction (MR-CI), complete active space self-consistent-field (CASSCF), and density functional theory (DFT) with a broken-symmetry approach, are employed to calculate these energy gaps. chem8.orgwisc.edu
For diradicals related to the bicyclo[2.2.1]heptane framework, such as those formed during the denitrogenation of 2,3-diazabicyclo[2.2.1]hept-2-ene, computational studies have been crucial. researchgate.net These investigations help to elucidate whether the reaction proceeds through a singlet or triplet diradical intermediate, which influences the stereochemistry of the final products. researchgate.net For example, the decay of a triplet cyclopentane-1,3-diyl diradical to form bicyclo[2.1.0]pentane has been shown through computations to proceed via a singlet diradical intermediate. researchgate.net
The stability of the singlet state relative to the triplet state can be influenced by substituents and heteroatoms. unige.ch Computational studies on 1,2-diaza-4-silacyclopentane-3,5-diyls, for instance, have shown that the cooperative effect of nitrogen and silicon atoms can significantly lower the energy of the singlet state, making it more stable than the triplet state. unige.ch This stabilization is attributed to electron delocalization effects. unige.ch
Table 2: Calculated Singlet-Triplet Energy Gaps for Related Diradical Systems (Note: Data pertains to diradicals studied in the literature to exemplify computational findings on S-T gaps.)
| Diradical System | Computational Method | Calculated ΔES-T (kcal/mol) | Reference |
| 1,2-diaza-4-silacyclopentane-3,5-diyl (X=F, R=H) | UB3LYP/6-31G(d) | -26.9 | unige.ch |
| C3H6 diradical | iFCI (n=2, cc-pVTZ) | 1.93 | chem8.org |
Negative values indicate that the singlet state is lower in energy than the triplet state.
Analytical and Spectroscopic Characterization Methodologies for Bicyclo 2.2.1 Hept 5 En 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of Bicyclo[2.2.1]hept-5-en-2-amine derivatives. The unique spatial arrangement of protons and carbons in the norbornene framework gives rise to complex but informative spectra.
Advanced 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HMQC, HMBC) NMR Techniques
One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus. For instance, in derivatives of this compound, the olefinic protons (H-5 and H-6) typically resonate in the downfield region of the ¹H NMR spectrum, while the bridgehead and bridge protons appear at distinct upfield shifts. rsc.orgresearchgate.net The chemical shifts are highly sensitive to the nature and stereochemistry of substituents on the bicyclic ring. acs.org
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these resonances and elucidating the connectivity within the molecule. youtube.comwikipedia.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. sdsu.edu For this compound derivatives, COSY is crucial for tracing the connectivity through the saturated and unsaturated portions of the ring system.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons, identifying all protons within a spin system. This is particularly useful for differentiating between the various proton environments in the complex bicyclic structure. wikipedia.org
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹JCH). wikipedia.orgepfl.ch By correlating the well-resolved proton signals to their attached carbons, a definitive assignment of the ¹³C spectrum is achieved. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically ²JCH and ³JCH), providing critical information about the connectivity across quaternary carbons and heteroatoms. wikipedia.org In the context of this compound derivatives, HMBC is vital for linking substituents to the correct positions on the norbornene skeleton. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for a Bicyclo[2.2.1]heptane Derivative
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) |
| 1 | 58.7 | 2.11–2.01 (m) |
| 2 | 60.4 | 3.13 (ddd, J = 6.8, 5.3, 3.9) |
| 3 | 38.9 | 0.51 (ddd, J = 9.5, 5.1, 2.1) |
| 4 | 40.8 | 2.11–2.01 (m) |
| 5 | 35.4 | 1.56–1.42 (m) |
| 6 | 30.6 | 1.34–1.17 (m) |
| 7 | 32.2 | 1.10 (m) |
| Data derived from a tosyl-protected isopropylbicyclo[2.2.1]heptan-2-endo-amine. acs.org |
Application of Pure Shift NMR for Complex Spectra
The ¹H NMR spectra of this compound derivatives can be congested due to extensive spin-spin coupling, leading to overlapping multiplets that are difficult to interpret. Pure shift NMR techniques are an advanced solution to this problem. manchester.ac.uk These methods suppress homonuclear scalar couplings, causing multiplets to collapse into sharp singlets at their respective chemical shifts. mdpi.comnih.gov This results in a significant enhancement of spectral resolution, which can be likened to using a much higher field spectrometer. manchester.ac.uk The application of pure shift NMR can simplify complex spectra, facilitating more accurate determination of chemical shifts and easier identification of individual components in a mixture. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its derivatives. The presence of the amine and the carbon-carbon double bond gives rise to characteristic absorption bands.
The N-H stretching vibrations of the primary amine typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The C=C stretching vibration of the norbornene double bond is usually observed around 1570 cm⁻¹. The C-N stretching vibration can also be identified in the fingerprint region. In derivatives, the appearance of new, strong bands can confirm the addition of other functional groups, such as the C=O stretch of an amide or the S=O stretch of a sulfonamide. researchgate.net
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretch | 3300 - 3500 |
| Alkene (C=C) | Stretch | ~1570 |
| Alkene (=C-H) | Stretch | ~3070 |
| Amide (C=O) | Stretch | 1630 - 1680 |
| Sulfonamide (S=O) | Stretch | 1350-1300 and 1160-1120 |
| Data compiled from general IR spectroscopy principles and specific data for related compounds. researchgate.netresearchgate.net |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial tool for determining the molecular weight of this compound derivatives and for gaining structural insights through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. acs.org
The fragmentation of the norbornene skeleton is often characterized by a retro-Diels-Alder reaction, which results in the loss of cyclopentadiene (B3395910) (m/z 66). researchgate.net The specific fragmentation pathways are highly dependent on the nature and position of the substituents. For example, in the mass spectrum of a derivative, the molecular ion peak [M]⁺ may be observed, along with fragment ions corresponding to the loss of the substituent or parts of the bicyclic framework. nih.gov Electron ionization (EI) is a common technique used to generate these fragmentation patterns. nist.gov
X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination
For derivatives that can be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) provides the most definitive structural information. This technique allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the molecule in the solid state. le.ac.uk Given the stereochemical complexity of this compound derivatives, with possible endo/exo and R/S isomers, XRD is an invaluable tool for unambiguous stereochemical assignment. acs.orggoogle.com The resulting crystal structure data, including unit cell dimensions and atomic coordinates, serve as the ultimate proof of the molecular architecture. unimi.it
Table 3: Example of Crystallographic Data for a Bicyclic Amine Derivative
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 6.54 |
| b (Å) | 12.34 |
| c (Å) | 23.45 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| This is a representative table; actual data would be specific to the crystal structure of a particular derivative. acs.orggoogle.com |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for the separation of isomers and the assessment of the purity of this compound and its derivatives.
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is a powerful technique for separating and identifying volatile derivatives. youtube.comnih.gov The separation of stereoisomers can often be achieved by derivatizing the amine with a chiral reagent to form diastereomers, which can then be resolved on a standard achiral column. jst.go.jptandfonline.com
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for both analytical and preparative separations. The use of chiral stationary phases (CSPs) in HPLC is a common strategy for resolving enantiomers of this compound derivatives. oup.com This is critical for isolating specific stereoisomers for further study. The method can be validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). oup.com
Supercritical Fluid Chromatography (SFC): Chiral SFC is another effective technique for the separation of stereoisomers, sometimes offering advantages in speed and efficiency over HPLC. acs.org The separation of enantiomers can be challenging and often requires screening of different stationary phases and mobile phase modifiers. google.com
Chiral Chromatography (e.g., SFC) for Stereoisomer Resolution
The separation of enantiomers and diastereomers of this compound and its analogs is critical, particularly in pharmaceutical development where the chirality of a molecule can dictate its efficacy and safety. selvita.com Supercritical Fluid Chromatography (SFC) has emerged as a highly effective and preferred technique for the chiral resolution of these compounds, offering advantages in speed, efficiency, and greener solvent usage compared to traditional High-Performance Liquid Chromatography (HPLC). selvita.comfagg.be
Challenges and Strategies
Direct chiral separation of this compound can be challenging due to the polar nature of the primary amine and its weak ultraviolet (UV) absorbance, which complicates detection. google.comwiley.com To overcome these issues, a common and effective strategy is the derivatization of the amine functional group. acs.org By introducing a UV-active protecting group, both chromatographic separation and detection are significantly enhanced.
One successful approach involves the protection of the amine as a 4-nitrobenzyl (pNZ) carbamate. researchgate.netacs.org This derivatization not only facilitates excellent chiral separation on a preparative scale using SFC but also allows for straightforward deprotection to yield the enantiomerically pure amine. researchgate.netacs.org Other protecting groups, including carbamates (Cbz, FMOC), sulfonamides (tosyl, nosyl), and others, have also been systematically evaluated to find optimal conditions for separation. google.comacs.org
Chromatographic Conditions
The success of chiral SFC separations relies heavily on the selection of the chiral stationary phase (CSP), the mobile phase composition, and additives.
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs are widely employed for resolving bicyclic amine derivatives. Columns such as Chiralpak® AD-H, OD-H, OJ-H, and AS-H have demonstrated success in separating these compounds. google.comresearchgate.netoup.com For primary amines specifically, crown ether-derived stationary phases like Crownpak® CR-I (+) have also proven to be highly effective. wiley.com
Mobile Phase and Additives: The mobile phase in SFC typically consists of supercritical carbon dioxide (CO₂) as the main solvent, with a polar organic modifier such as methanol (B129727) or isopropanol. researchgate.netoup.com The addition of small amounts of acidic or basic additives is often crucial for achieving good peak shape and enantioselectivity, especially for basic compounds like amines. nih.gov Acidic additives like trifluoroacetic acid (TFA) or ethanesulfonic acid (ESA) can form an ion pair with the amine, leading to improved separation. wiley.comnih.gov
Detailed Research Findings
A notable application of chiral SFC is the multigram-scale resolution of the enantiomers of 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine, a derivative known as BRD4780. researchgate.netacs.org Researchers first converted the racemic amine into its pNZ-protected derivative, (±)-2. This allowed for full baseline separation using a Chiralpak AD-H column. researchgate.net The successful separation enabled the production of gram quantities of each enantiomer with high enantiomeric excess (>99% ee). researchgate.net
The following tables summarize the chromatographic conditions and findings from various research efforts to resolve stereoisomers of this compound derivatives.
| Parameter | Condition |
|---|---|
| Compound | rac-4-Nitrobenzyl-(3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-yl)carbamate, (±)-2 |
| Instrument | Thar SFC100 Preparative SFC System |
| Stationary Phase | Daicel Chiralpak AD (250 mm × 25 mm, 10 μm) |
| Mobile Phase | CO₂ (A) and Isopropanol with 0.1% NH₃H₂O (B) |
| Mode | 30% Isocratic |
| Flow Rate | 70 g/min |
| Back Pressure | 100 bar |
| Column Temperature | 25 °C |
| Detection | 254 nm |
| Result | Successful baseline separation and recovery of enantiomers with >99% ee |
| Parameter | Condition |
|---|---|
| Compound | (rac)-2-Azabicyclo[2.2.1]hept-5-en-3-one |
| Instrument | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Chiralcel OD-H (250 × 4.6 mm) |
| Mobile Phase | n-hexane–isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and Optical Rotation |
| Result | Complete enantiomeric separation with a run time under 10 minutes. The method was validated for precision, accuracy, and robustness. |
| Protecting Group Type | Specific Group |
|---|---|
| Carbamate | Cbz (Benzyloxycarbonyl) |
| FMOC (Fluorenylmethyloxycarbonyl) | |
| p-NO₂-Cbz (4-Nitrobenzyl carbamate) | |
| p-Br-Cbz (4-Bromobenzyl carbamate) | |
| Sulfonamide | Tosyl |
| Nosyl (2-Nitrobenzenesulfonyl) | |
| Amine | N-dibenzyl |
| Imide | Phthalimido |
| Amide | Acetamide |
These studies highlight that a systematic approach, often involving derivatization and screening of various chiral stationary phases and mobile phase conditions, is essential for developing robust methods for the stereoisomer resolution of this compound and its derivatives.
Future Research Trajectories
Novel Synthetic Routes and Enhanced Stereocontrol
While established methods for the synthesis of the bicyclo[2.2.1]heptane framework exist, primarily through the Diels-Alder reaction, the development of more efficient, scalable, and stereoselective routes to Bicyclo[2.2.1]hept-5-en-2-amine remains a critical objective. google.com Current methods like the reductive amination of Bicyclo[2.2.1]hept-5-en-2-one or the nucleophilic substitution of halogenated precursors often require harsh conditions or result in mixtures of stereoisomers that are difficult to separate. google.com
Future research will likely focus on:
Catalytic Asymmetric Synthesis: The development of novel chiral catalysts for the enantioselective synthesis of specific isomers is a paramount goal. This includes exploring metal-free organocatalysis for formal [4+2] cycloadditions, which could provide access to highly functionalized bicyclic structures with excellent enantioselectivity under mild conditions. rsc.org Strategies like the asymmetric desymmetrization of meso-starting materials, which has been used for related azabicyclic compounds, could also be adapted. acs.org
Green Chemistry Approaches: Investigating environmentally benign synthetic pathways, such as water-mediated Diels-Alder reactions, could significantly reduce the environmental impact of production. mjcce.org.mk These methods have shown promise for producing bicyclic ketones, which are direct precursors to the target amine. mjcce.org.mk
Flow Chemistry and Process Optimization: For large-scale production, moving from batch to continuous flow processes could offer significant advantages in terms of safety, efficiency, and control over reaction parameters. A known synthetic route to a derivative of the title compound has drawbacks for large-scale preparation, such as high reaction temperatures and the need for chromatographic separation, highlighting the need for improved methods. google.com
| Synthetic Strategy | Key Reagents/Catalysts | Focus of Future Research | Potential Advantages |
| Asymmetric Diels-Alder | Chiral Lewis acids, Organocatalysts | Development of highly efficient and selective catalysts for direct amine synthesis. | High stereocontrol, access to enantiopure compounds. rsc.org |
| Reductive Amination | Bicyclo[2.2.1]hept-5-en-2-one, NH₃, Reducing agents | Milder reducing agents, stereoselective reduction protocols. | Utilizes a readily available ketone precursor. sigmaaldrich.com |
| Nucleophilic Substitution | 2-Halobicyclo[2.2.1]hept-5-ene, Ammonia (B1221849) | Improving reaction conditions to avoid high pressures and temperatures. | Direct introduction of the amine group. |
| Enzyme-Catalyzed Reactions | Transaminases | Screening and engineering of enzymes for high stereoselectivity and substrate acceptance. | High enantioselectivity, green reaction conditions. |
Exploration of Undiscovered Reactivity Patterns
The inherent ring strain and the presence of two distinct functional groups in this compound suggest a rich and potentially underexplored reactivity profile. While reactions involving the amine (e.g., amide formation, nucleophilic substitution) and the alkene (e.g., cycloadditions) are known, future work can unearth more subtle and powerful transformations. smolecule.com
Key areas for exploration include:
Controlled Functionalization: Developing methods for the selective functionalization of the bicyclic core, such as palladium/norbornene-catalyzed C–H activation, could open avenues to a vast array of new derivatives. rsc.org Theoretical studies on related systems show that the reaction proceeds through multiple steps, including C-H activation and norbornene insertion, offering many points for control. rsc.org
Novel Cycloaddition Reactions: Beyond the classic Diels-Alder reaction, the alkene can participate in other cycloadditions. The inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of "click chemistry," is a promising area, as norbornenes are known to be highly reactive dienophiles in these transformations. researchgate.net
Ring-Opening Reactions: The strained ring system is susceptible to ring-opening reactions under various conditions. Asymmetric ring-opening of related oxa- and aza-bicyclic systems using rhodium and iridium catalysts has been demonstrated, suggesting that similar transformations could be developed for this compound to produce functionalized cyclopentane (B165970) or cyclohexane (B81311) derivatives. acs.org
Intramolecular Reactions: Designing precursors that can undergo intramolecular reactions between the amine (or a derivative) and the alkene could lead to the synthesis of novel and complex polycyclic structures.
| Reaction Type | Known Examples in Related Systems | Future Research Focus | Potential Outcomes |
| C-H Activation | Pd-catalyzed meta-C-H activation of aromatics using norbornene. rsc.org | Directed C-H activation of the bicyclic scaffold itself. | Novel functionalized norbornene derivatives. |
| Aminolysis | Regioselective opening of epoxides by the amine. researchgate.netresearchgate.net | Exploring reactions with a wider range of electrophiles. | Synthesis of complex amino alcohols and other functional molecules. |
| Cycloadditions | Diels-Alder mjcce.org.mk, IEDDA researchgate.net | Use in multicomponent reactions; discovery of new cycloaddition partners. | Rapid construction of molecular complexity. |
| Asymmetric Ring Opening | Rh-catalyzed opening of oxabenzonorbornenes. acs.org | Development of catalytic systems for the selective opening of the carbocyclic frame. | Access to chiral cyclopentane and cyclohexane derivatives. |
Advanced Materials Development based on this compound Scaffolds
The norbornene moiety is a well-established monomer for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating polymers with well-defined structures and properties. 20.210.105rsc.org The inclusion of the amine functionality in the monomer opens the door to a wide range of functional polymers with tailored characteristics.
Future research in materials science will likely pursue:
Functional Polymers via ROMP: The amine group can serve as a handle for post-polymerization modification or can be incorporated to impart specific properties like pH-responsiveness or metal-binding capabilities. Using ruthenium-based catalysts, ROMP of norbornene derivatives can produce high molecular weight polymers. researchgate.netsemanticscholar.org
Water-Soluble and Biocompatible Polymers: The amine can be reacted with molecules like δ-gluconolactone to create amide linkages, rendering the resulting vinyl-addition polymers water-soluble. researchgate.net These "neoglycopolymers" have potential applications in the biomedical field. researchgate.net
High-Performance Materials: The rigid bicyclic structure of the repeating unit can lead to polymers with high thermal stability and glass transition temperatures, making them suitable for applications as high-performance plastics or photoresists. researchgate.netgoogle.com
Nanomaterials and Composites: this compound derivatives can be polymerized to create polymer scaffolds for nanocomposites or self-assembling materials like polymersomes. researchgate.net
| Material Type | Polymerization Method | Key Monomer Feature | Potential Applications |
| Functional Polynorbornenes | ROMP 20.210.105researchgate.net | Reactive amine group for modification. | Smart materials, catalyst supports, separation membranes. |
| Water-Soluble Polymers | Vinyl-addition polymerization researchgate.net | Amine converted to hydrophilic amide group. | Biomedical applications, drug delivery, neoglycopolymers. researchgate.net |
| Thermosets/Photoresists | ROMP, Vinyl-addition | Rigid bicyclic backbone. | Microelectronics, high-temperature coatings. researchgate.net |
| Polymer Nanocomposites | In-situ polymerization (ROMP) | Amine interaction with fillers. | Materials with enhanced mechanical or electronic properties. researchgate.net |
Deepening Mechanistic Understanding through Advanced Computational Methods
To guide the rational design of new syntheses, reactions, and materials, a deep mechanistic understanding is essential. Advanced computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating reaction pathways, transition states, and the factors controlling reactivity and selectivity.
Future computational studies should target:
Reaction Pathway Elucidation: Quantum-chemical calculations can map out the complete energy profiles for reactions like aminolysis, cycloadditions, and catalytic C-H activation. rsc.orgresearchgate.net Such studies can explain experimentally observed regioselectivity and stereoselectivity by comparing the activation barriers of competing pathways. researchgate.netbohrium.com
Stereoselectivity Origins: For asymmetric reactions, computational modeling can reveal the precise non-covalent interactions between the substrate, catalyst, and reagents in the transition state that determine the stereochemical outcome. acs.org This knowledge is crucial for the rational design of more effective chiral catalysts.
Reactivity Prediction: DFT and other methods can be used to calculate electronic properties and reactivity descriptors for this compound and its derivatives. researchgate.netresearchgate.net This allows for the in-silico screening of potential reactions and the prediction of undiscovered reactivity patterns before attempting them in the lab.
Polymer Property Simulation: Molecular dynamics and other modeling techniques can be used to predict the bulk properties of polymers derived from this amine, such as their conformational behavior, thermal properties, and interaction with other molecules. This can accelerate the development of new materials with desired characteristics.
| Computational Method | Subject of Study | Key Insights Gained |
| Density Functional Theory (DFT) | Reaction mechanisms (aminolysis, cycloaddition, C-H activation). rsc.orgresearchgate.netresearchgate.net | Activation barriers, transition state geometries, origin of regio- and stereoselectivity. acs.orgbohrium.com |
| Semi-empirical Methods (e.g., PM3) | Electronic properties, preliminary reaction scans. researchgate.net | Electron density distribution, proton affinity, initial reaction pathways. researchgate.net |
| Molecular Dynamics (MD) | Polymer chain conformation and dynamics. | Glass transition temperature, mechanical properties, self-assembly behavior. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions. | Active site interactions, substrate binding modes, catalytic mechanism. |
Q & A
Q. What are the standard methodologies for synthesizing Bicyclo[2.2.1]hept-5-en-2-amine, and how do reaction conditions influence yield?
Synthesis typically involves catalytic hydrogenation of norbornene derivatives or functionalization of bicyclic precursors. For example, norbornene-based intermediates can undergo aminolysis under controlled pH and temperature to introduce the amine group. Key parameters include catalyst selection (e.g., palladium or nickel catalysts for hydrogenation) and solvent polarity, which impacts reaction kinetics. Yield optimization may require iterative adjustments of temperature (40–80°C) and pressure (1–3 atm) to minimize side reactions like over-reduction .
Q. How should researchers safely handle this compound to mitigate risks during experimentation?
Critical precautions include:
- Ventilation : Use fume hoods to prevent inhalation of vapors (P260 code) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles (P280 code) .
- Storage : Keep in airtight containers under inert gas (e.g., argon) at ≤25°C, away from oxidizers (P403 code) .
- Spill Management : Neutralize leaks with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P301+P310 code) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions on the bicyclic scaffold, with characteristic shifts for bridgehead protons (δ 1.5–2.5 ppm) and amine groups (δ 2.8–3.2 ppm) .
- IR Spectroscopy : Confirms NH₂ stretches (3350–3450 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, with fragmentation patterns reflecting the bicyclic core .
Advanced Research Questions
Q. How can conflicting data on the reactivity of this compound in Diels-Alder reactions be resolved?
Discrepancies may arise from stereoelectronic effects or solvent polarity. Methodological approaches include:
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict regioselectivity and transition states .
- Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to identify intermediates .
- Solvent Screening : Compare polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) to assess electron-deficient dienophile compatibility .
Q. What strategies enhance the bioactivity of this compound derivatives for neurological targets?
- Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., trifluoromethyl or aryl groups) to improve blood-brain barrier penetration. For example, Biperiden, a derivative with a phenyl-piperidine moiety, shows anticholinergic activity via dopamine D2 receptor modulation .
- In Silico Screening : Dock derivatives into receptor binding pockets (e.g., serotonin 5-HT₃) using AutoDock Vina to prioritize synthesis targets .
Q. How can this compound be integrated into sustainable copolymer synthesis?
- Catalytic Systems : Employ Grubbs catalysts for ring-opening metathesis polymerization (ROMP) to create norbornene-based copolymers. Adjust monomer ratios (e.g., with 2-(hydroxymethyl)norbornene) to tune hydrophilicity .
- Green Solvents : Replace toluene with cyclopentyl methyl ether (CPME) to reduce environmental impact .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to monitor glass transition temperatures (Tg) and assess polymer stability .
Methodological Pitfalls to Avoid
- Overlooking Stereochemistry : The bicyclic scaffold’s rigidity (boat vs. chair conformations) can lead to unanticipated stereoisomers. Always verify configurations via X-ray crystallography or NOESY .
- Inadequate Purity Checks : Residual solvents (e.g., THF) in amine derivatives may skew bioassay results. Implement rigorous purification (e.g., column chromatography with silica gel) .
- Ignoring Kinetic vs. Thermodynamic Control : In polymerization, premature termination due to oxygen contamination can reduce molecular weight. Use glovebox techniques for oxygen-sensitive reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
